N-[3-(trifluoromethyl)phenyl]butanamide

Analytical method development Isomer resolution Pharmaceutical impurity profiling

Analytical labs developing flutamide impurity methods face isomeric co-elution risks that compromise ICH Q3A specificity. CAS 2339-19-7 provides a chromatographically resolvable reference standard for unambiguous peak assignment. • 6.9°C boiling point differential versus isobutyramide isomer (CAS 1939-27-1) enables distinct GC retention indices for validated peak identification • meta-CF3 substitution confirmed by published SAR; unbranched butanamide scaffold supports larvicidal activity screening and anticancer library expansion (NSC 71572, XLogP3=3.4, TPSA=29.1 Ų) • Non-nitrated scaffold avoids genotoxic alerts associated with nitroaromatic flutamide derivatives. Supplied at ≥95% purity; inquire for bulk quantities.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
CAS No. 2339-19-7
Cat. No. B182620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(trifluoromethyl)phenyl]butanamide
CAS2339-19-7
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=CC(=C1)C(F)(F)F
InChIInChI=1S/C11H12F3NO/c1-2-4-10(16)15-9-6-3-5-8(7-9)11(12,13)14/h3,5-7H,2,4H2,1H3,(H,15,16)
InChIKeyXHWKHSSEIHAIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Trifluoromethyl)phenyl]butanamide (CAS 2339-19-7): Compound Class, Physicochemical Identity, and Procurement Context


N-[3-(trifluoromethyl)phenyl]butanamide (CAS 2339-19-7; NSC 71572) is a synthetic trifluoromethylphenyl amide (TFMPA) belonging to the N-aryl butanamide class, with molecular formula C₁₁H₁₂F₃NO and molecular weight 231.21 g/mol [1]. The compound features a meta-trifluoromethyl substituent on the phenyl ring coupled to an unbranched butanamide side chain, distinguishing it from the branched isobutyramide isomer (CAS 1939-27-1, Flutamide EP Impurity E) that shares the same molecular formula but exhibits different physicochemical and chromatographic behavior . The m-CF₃ aryl amide scaffold places this compound at the intersection of flutamide-related impurity profiling, insecticidal TFMPA discovery programs, and anticancer screening libraries (NCI-60), making precise structural identity critical for procurement decisions where isomer purity directly impacts experimental reproducibility [2].

Why N-[3-(Trifluoromethyl)phenyl]butanamide Cannot Be Interchanged with Positional Isomers or Branched Analogs Without Quantitative Justification


Within the C₁₁H₁₂F₃NO isomeric family, the meta-CF₃ unbranched butanamide occupies a structurally distinct niche that is not functionally interchangeable with either its ortho- or para-CF₃ positional isomers or its branched isobutyramide congener. Published structure-activity relationship (SAR) data from the trifluoromethylphenyl amide insecticide program demonstrate that meta-substituted TFMPAs exhibit a divergent activity profile from ortho-substituted analogs: meta-CF₃ amides with alkyl carbonyl side chains preferentially partition toward larvicidal toxicity, while ortho-CF₃ amides favor adult repellency [1]. Furthermore, the straight-chain butanamide (boiling point 320.4°C) and the branched isobutyramide (boiling point 313.5°C; melting point 100–101°C) — although isomeric — show measurably different thermal properties and chromatographic retention, meaning that substituting one for the other without verification introduces an uncontrolled variable in analytical method development, impurity profiling, or biological assay workflows .

Quantitative Differentiation Evidence: N-[3-(Trifluoromethyl)phenyl]butanamide vs. Closest Analogs


Boiling Point Differential: Unbranched Butanamide vs. Branched Isobutyramide Isomer as a Chromatographic Selectivity Marker

The unbranched N-[3-(trifluoromethyl)phenyl]butanamide exhibits a boiling point of 320.4°C at 760 mmHg, compared to 313.5°C for the branched isomeric Flutamide EP Impurity E (N-(3-(trifluoromethyl)phenyl)isobutyramide, CAS 1939-27-1), yielding a ΔBP of approximately +6.9°C for the straight-chain analog . This thermal property difference, driven by the linear vs. branched alkyl amide side chain, translates into distinct gas chromatographic retention indices and HPLC reversed-phase retention times, providing an experimentally accessible basis for isomer verification in procurement and quality control .

Analytical method development Isomer resolution Pharmaceutical impurity profiling

Meta-CF₃ vs. Ortho-CF₃ Positional Isomerism: Class-Level Evidence for Divergent Bioactivity Profiles in Insecticidal TFMPA Screening

In the trifluoromethylphenyl amide (TFMPA) insecticide program spanning three generations (52 total compounds), a robust positional SAR trend was identified: meta-trifluoromethylphenyl amides with alkyl/aromatic carbonyl substituents preferentially exhibited larvicidal toxicity against Aedes aegypti, whereas ortho-trifluoromethylphenyl amides with trifluoromethyl or alkyl carbonyl groups predominantly produced adult mosquito repellency [1]. Specifically, 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide (6a), a meta-CF₃ amide, demonstrated a minimum effective dosage (MED) of 0.013 ± 0.006 μmol/cm² against Ae. aegypti females — outperforming DEET (MED 0.026 ± 0.005 μmol/cm²) [1]. The ortho-CF₃ butyramide analog N-(2-(trifluoromethyl)phenyl)butyramide (9c) achieved an MED of 0.026 μmol/cm² against the same species, illustrating that CF₃ ring position on an otherwise identical butanamide scaffold shifts the repellency potency by approximately 2-fold relative to meta-CF₃ chloroacetamide analogs [2].

Insecticide discovery Structure-activity relationship Mosquito toxicant screening

XLogP3 Lipophilicity Differentiation: Straight-Chain Butanamide vs. Branched Isobutyramide and Oxo-Substituted Analogs

The computed octanol-water partition coefficient (XLogP3) for N-[3-(trifluoromethyl)phenyl]butanamide is 3.4 [1]. While the isobutyramide isomer (CAS 1939-27-1) is predicted to have a comparable XLogP3 due to identical atom composition, the 3-oxo derivative 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide (CAS 785-74-0, C₁₁H₁₀F₃NO₂, MW 245.20) introduces a ketone group that increases topological polar surface area (TPSA) and hydrogen bond acceptor count, reducing computed logP relative to the parent butanamide [2]. The parent compound's XLogP3 of 3.4, TPSA of 29.1 Ų, single hydrogen bond donor, and four hydrogen bond acceptors place it within Lipinski's rule-of-five space for oral drug-likeness, making it a viable scaffold for medicinal chemistry elaboration where the oxo-analog would face a solubility penalty [1].

Drug-likeness prediction Lipophilicity optimization Medicinal chemistry design

NCI-60 Screening Provenance (NSC 71572): Distinguishing a Non-Nitrated m-CF₃ Butanamide from the Flutamide Impurity Reference Standard Family

N-[3-(trifluoromethyl)phenyl]butanamide is assigned NSC 71572 in the National Cancer Institute's Developmental Therapeutics Program repository, indicating it was submitted for NCI-60 human tumor cell line screening — a program that has tested over 200,000 compounds for anticancer activity [1]. This distinguishes the compound functionally from its closest structural relative, N-(3-(trifluoromethyl)phenyl)isobutyramide (CAS 1939-27-1), which is classified and commercially supplied exclusively as Flutamide EP Impurity E — a pharmaceutical reference standard for ANDA regulatory submissions rather than a biological screening candidate . The NSC designation implies that the unbranched butanamide was prioritized for oncology screening, whereas the branched isobutyramide's procurement context is confined to analytical quality control of flutamide drug substance .

Anticancer screening NCI-60 panel Reference standard differentiation

Evidence-Backed Application Scenarios: Where N-[3-(Trifluoromethyl)phenyl]butanamide (CAS 2339-19-7) Offers Verifiable Fit


Chromatographic Method Development Requiring Isomer-Resolved Reference Standards for m-CF₃ Butanamide vs. Isobutyramide Differentiation

Analytical laboratories developing HPLC or GC methods for flutamide-related impurity profiling require isomeric reference standards that are chromatographically resolvable. The 6.9°C boiling point difference between the target butanamide (320.4°C) and the branched isobutyramide (313.5°C) provides a thermodynamic basis for distinct GC retention indices [1]. Procurement of CAS 2339-19-7 as a characterized reference material — rather than defaulting to the more common Flutamide EP Impurity E — enables isomeric peak assignment validation in impurity methods where co-elution of the straight-chain and branched amides would otherwise compromise specificity per ICH Q3A guidelines.

TFMPA Insecticide SAR Studies Targeting Meta-CF₃ Pharmacophore Space for Larvicidal Lead Optimization

In the Tsikolia et al. trifluoromethylphenyl amide program, meta-CF₃ substituted amides consistently partitioned toward larvicidal rather than adult-repellent bioactivity across three screening generations [1]. The unbranched butanamide side chain of CAS 2339-19-7 provides a synthetically accessible starting scaffold for further derivatization (e.g., halogenation at the α-carbon, chain elongation, or introduction of unsaturation) to probe larvicidal potency against pyrethroid-resistant Aedes aegypti strains. Researchers procuring this compound as a parent scaffold can systematically vary the amide side chain while holding the meta-CF₃ pharmacophore constant — a design strategy directly supported by the published class-level SAR trends [2].

Anticancer Screening Library Expansion Using a Non-Nitrated, Lipophilicity-Balanced m-CF₃ Aryl Amide Scaffold (NSC 71572)

The compound's NCI-60 screening provenance (NSC 71572) and computed drug-likeness parameters (XLogP3 = 3.4; TPSA = 29.1 Ų; MW = 231.21) position it as a compact, membrane-permeable scaffold for oncology-focused medicinal chemistry [1]. Unlike nitrated flutamide analogs that carry genotoxic structural alerts associated with the nitroaromatic moiety, the non-nitrated meta-CF₃ butanamide avoids this liability while retaining the electron-withdrawing CF₃ group that modulates metabolic stability [2]. Procurement for anticancer library expansion is supported by its favorable placement within Lipinski rule-of-five parameters and its distinction from nitro-containing flutamide derivatives that populate a different chemical space.

Physicochemical Reference Standard for meta-CF₃ Aryl Amide Property Benchmarking in Computational Model Calibration

With experimentally accessible density (1.223 g/cm³), a computed boiling point (320.4°C), and a well-defined XLogP3 (3.4), CAS 2339-19-7 serves as a calibration point for computational models predicting the physicochemical properties of trifluoromethyl-substituted aryl amides [1]. Its structural simplicity — a single meta-CF₃ group, unsubstituted phenyl ring, and linear C3 alkyl amide — makes it an ideal benchmarking compound against which the accuracy of logP prediction algorithms (XLogP3, ALogP, MLogP) and boiling point estimators can be validated for this chemotype before applying these models to more complex drug-like analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[3-(trifluoromethyl)phenyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.